molecular formula C4H5BrN2 B11793352 5-Bromo-1H-pyrrol-2-amine

5-Bromo-1H-pyrrol-2-amine

Cat. No.: B11793352
M. Wt: 161.00 g/mol
InChI Key: RJMCFWSQECINNW-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrol-2-amine is a heterocyclic organic compound that features a bromine atom substituted at the 5-position of a pyrrole ring and an amine group at the 2-position. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-1H-pyrrol-2-amine involves the bromination of 1H-pyrrol-2-amine. This can be achieved by reacting 1H-pyrrol-2-amine with a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient bromination and amination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1H-pyrrol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1H-pyrrol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-pyrrol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications .

Properties

Molecular Formula

C4H5BrN2

Molecular Weight

161.00 g/mol

IUPAC Name

5-bromo-1H-pyrrol-2-amine

InChI

InChI=1S/C4H5BrN2/c5-3-1-2-4(6)7-3/h1-2,7H,6H2

InChI Key

RJMCFWSQECINNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Br)N

Origin of Product

United States

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